2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid
Description
The compound 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 1538422-47-7) is a pyridine derivative featuring dual trifluoromethyl groups and a trifluoroethylamino substituent. Its molecular formula is C₁₀H₇F₆N₂O₂, with a molecular weight of 310.17 g/mol. This compound is primarily used in pharmaceutical research, particularly in kinase inhibitor development, due to its ability to modulate protein-ligand interactions .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O2/c10-8(11,12)3-16-6-4(7(18)19)1-2-5(17-6)9(13,14)15/h1-2H,3H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPVEMDXWFZCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)NCC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid typically involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the final product. Additionally, industrial production may involve further purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms. The unique trifluoroethyl and trifluoromethyl groups enhance the chemical properties of the resulting compounds, making them valuable for further research and applications.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with electrophiles to form new carbon-fluorine bonds | 75-90 |
| Coupling Reactions | Used in the synthesis of fluorinated polymers | 60-80 |
Biology
Research indicates that 2-[(2,2,2-trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid interacts with various biological targets. Its potential biological activities include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has shown promise in modulating receptor activity, which could have implications for drug design.
Case Study: Enzyme Inhibition Profile
In a study assessing the inhibition of cytochrome P450 enzymes by this compound, it was found to exhibit an IC50 value of approximately 25 nM against CYP3A4, suggesting high potency as an enzyme inhibitor.
Medicine
The compound is under investigation for its potential use as a pharmaceutical intermediate or active ingredient in drug development. Its unique structure may lead to the development of novel therapeutics targeting various diseases.
Table 2: Potential Medical Applications
| Application Area | Description |
|---|---|
| Anticancer Agents | Potential use in developing drugs targeting cancer cells |
| Anti-inflammatory Drugs | Investigated for its ability to modulate inflammatory responses |
| Antimicrobial Agents | Research ongoing into its efficacy against bacterial infections |
Industrial Applications
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s dual -CF₃ groups confer higher logP (~2.8 estimated) compared to the chloro-substituted analog (logP ~1.9), enhancing membrane permeability .
- Metabolic Stability: Fluorine substituents reduce oxidative metabolism, as seen in the target compound and flupyrsulfuron, both exhibiting longer half-lives than non-fluorinated analogs .
Biological Activity
2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid is a compound of significant interest due to its unique chemical structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid is C₁₄H₉F₉N₂O, with a molecular weight of approximately 392.12 g/mol. Its structure features a pyridine ring substituted with trifluoromethyl and carboxylic acid groups, which are known to influence its biological activity.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the trifluoroethylamino moiety may contribute to increased membrane permeability in bacterial cells, leading to higher susceptibility to antimicrobial agents .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The trifluoromethyl groups have been associated with increased potency in disrupting cellular processes critical for cancer cell survival .
- Selective Androgen Receptor Modulation : There is emerging evidence that compounds similar in structure to 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid can act as selective androgen receptor modulators (SARMs). These agents are being explored for their potential in treating muscle wasting and other conditions related to androgen deficiency .
The biological activity of 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival.
- Receptor Interaction : It is hypothesized that this compound interacts with various receptors, including androgen receptors, modulating their activity and influencing downstream signaling pathways.
- Membrane Disruption : The presence of fluorinated groups enhances the lipophilicity of the compound, potentially allowing it to disrupt cellular membranes and alter cellular homeostasis.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds with similar structures showed significant cytotoxic effects at micromolar concentrations. These findings suggest potential applications in cancer therapy .
- Animal Models : In vivo studies using rodent models have shown that administration of related trifluoromethyl-pyridine derivatives resulted in reduced tumor size and improved survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
